![molecular formula C16H12ClN3O2S B2858003 N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-phenylsulfanylacetamide CAS No. 895487-48-6](/img/structure/B2858003.png)
N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-phenylsulfanylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-phenylsulfanylacetamide, commonly known as CS-1, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
Synthesis and Characterization : These compounds, including various derivatives of 1,3,4-oxadiazole and acetamide, are synthesized through multifaceted chemical reactions. For instance, a new series of N-substituted derivatives have been designed, synthesized, and their structures elucidated using spectral analytical techniques such as IR, EI-MS, 1H NMR, and 13 C-NMR. This meticulous synthesis process aims at exploring the compounds' antibacterial and anti-enzymatic potential, supported by hemolytic activity studies to understand their cytotoxic behavior (Nafeesa et al., 2017).
Pharmacological Evaluation : The synthesized derivatives undergo pharmacological evaluations to determine their potential as antibacterial agents against various bacterial strains and their enzyme inhibition capabilities. For example, certain derivatives have shown promising antibacterial activity against both gram-negative and gram-positive bacteria, as well as moderate inhibitors of specific enzymes, indicating their potential use in developing new therapeutic agents (Siddiqui et al., 2014).
Molecular Docking and Cytotoxicity Studies : Some studies involve molecular docking to understand the interaction of these compounds with specific proteins, providing insights into their mechanism of action at the molecular level. Alongside, cytotoxicity studies are conducted to evaluate the compounds' safety profile, aiming to identify derivatives with minimal toxic effects, thereby facilitating the development of safer pharmaceutical agents (Aziz-Ur-Rehman et al., 2020).
Propiedades
IUPAC Name |
N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-phenylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O2S/c17-13-9-5-4-8-12(13)15-19-20-16(22-15)18-14(21)10-23-11-6-2-1-3-7-11/h1-9H,10H2,(H,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYJXQPDWOVPHAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCC(=O)NC2=NN=C(O2)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-2-(phenylthio)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-methylphenyl)-7-[(2-phenylethyl)amino]-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2857920.png)
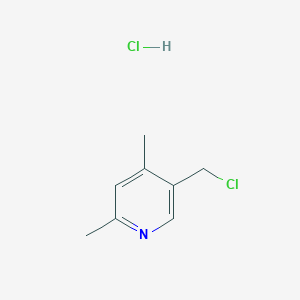
![3-chloro-2-[(E)-2-[(2E)-3-phenylprop-2-en-1-ylidene]hydrazin-1-yl]-5-(trifluoromethyl)pyridine](/img/structure/B2857922.png)
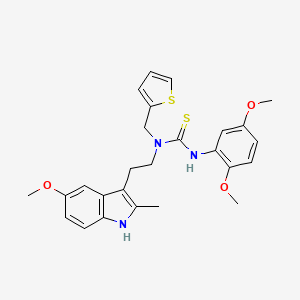
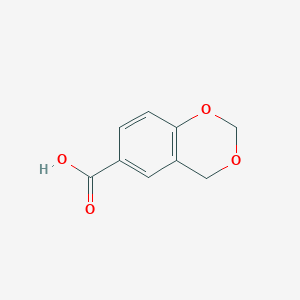
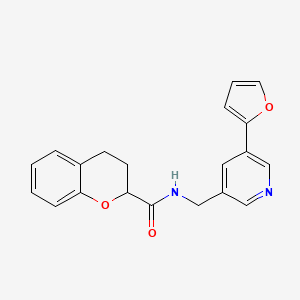

![ethyl 2-({[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B2857933.png)
![1-{4-[2-(2-Chlorophenyl)-2-hydroxyethyl]piperazin-1-yl}ethan-1-one](/img/structure/B2857934.png)

![benzyl [1-(1H-benzimidazol-2-yl)ethyl]carbamate](/img/structure/B2857939.png)
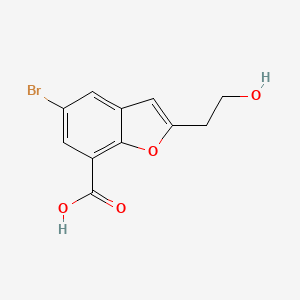
![(1R,6S)-5-(2-Chloroacetyl)-2-methyl-2,5-diazabicyclo[4.1.0]heptan-3-one](/img/structure/B2857941.png)
